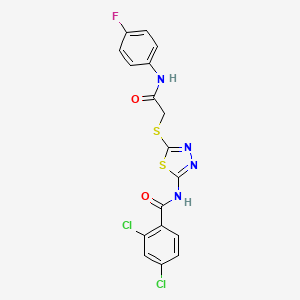

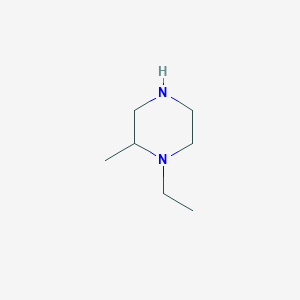

![molecular formula C18H15ClN2O4S B2810787 Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate CAS No. 865199-62-8](/img/structure/B2810787.png)

Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The ligands were then chelated with bivalent metal chlorides in a 1:2 (M:L) ratio .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various analytical, physical, and spectroscopic methods, including FT-IR, UV Vis, 1H and 13C NMR, and MS . The spectral results suggested an octahedral geometry . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of aminothiazole moieties with an aldehyde compound to produce ligands . These ligands were then chelated with bivalent metal chlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized through various analytical, physical, and spectroscopic methods . Further specific details about the physical and chemical properties of “Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate” are not available in the retrieved sources.Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Cefixime Intermediate

A study by Liu Qian-chun (2010) describes the synthesis of an intermediate for Cefixime, a compound structurally related to Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate. The intermediate was synthesized from methyl acetoacetate with a focus on one-pot synthesis techniques (Liu Qian-chun, 2010).

Characterization and Biological Activity of Benzothiazole Derivatives

Uma et al. (2017) synthesized various benzothiazole derivatives, closely related to the query compound. These derivatives were evaluated for their biological activity, with a particular emphasis on those containing chlorine and methoxy groups (Uma et al., 2017).

Anti-inflammatory Activity of Benzothiazole Derivatives

A study by Rathi et al. (2013) focused on the in-vitro anti-inflammatory activity of benzothiazole derivatives, again structurally related to the query compound. The study revealed significant anti-inflammatory activity, particularly in chloro functional group derivatives (Rathi et al., 2013).

Antimicrobial Activity of Benzothiazole Compounds

Research by Badne et al. (2011) involved the synthesis of benzothiazole compounds and screening for antimicrobial activity. This study highlights the potential antimicrobial properties of benzothiazole derivatives, which may relate to the query compound (Badne et al., 2011).

Pharmaceutical Research and Drug Design

Aldose Reductase Inhibitors

A study by Ali et al. (2012) focused on the synthesis of thiazolidinone acetate derivatives, which are related to the query compound. These derivatives were evaluated as inhibitors of aldehyde and aldose reductase, enzymes relevant in the treatment of diabetic complications (Ali et al., 2012).

Anticancer Activity of 4-Thiazolidinones with Benzothiazole Moiety

Havrylyuk et al. (2010) conducted antitumor screening of 4-thiazolidinones with a benzothiazole moiety, showing that some compounds exhibited anticancer activity on various cancer cell lines. This research indicates the potential of benzothiazole derivatives in cancer treatment (Havrylyuk et al., 2010).

Mécanisme D'action

Target of Action

It is known that benzothiazoles, a key structural component of this compound, play a crucial role in the design of biologically active compounds .

Mode of Action

Benzothiazole derivatives are known to exhibit a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Biochemical Pathways

Benzothiazole derivatives are known to impact a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the synthesis of benzothiazole derivatives often involves green synthesis methods, which aim to reduce the environmental impact .

Orientations Futures

The future directions in the field of aminobenzothiazole derivatives involve the development of novel and efficient metallo-drugs . The diverse range of coordination abilities for metals is considered to be important biologically, industrially, and medicinally . The concept of green synthesis, involving one-pot multicomponent reactions with the participation of 2-aminobenzothiazole, is a promising trend in the synthesis of its bioactive derivatives .

Propriétés

IUPAC Name |

methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4S/c1-24-11-7-8-14-15(9-11)26-18(21(14)10-16(22)25-2)20-17(23)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUKQIICTCRWBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Cl)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

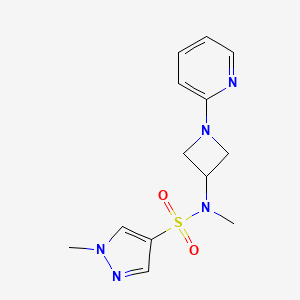

![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)

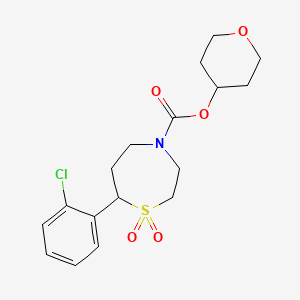

![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)

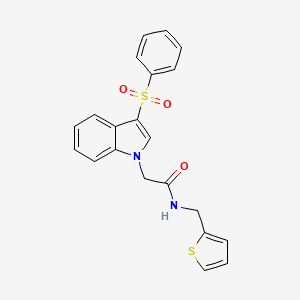

![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)

![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)

![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)